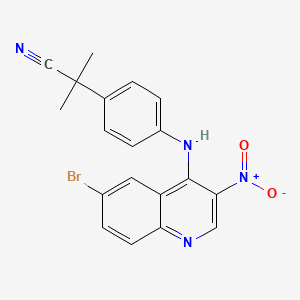

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

概要

説明

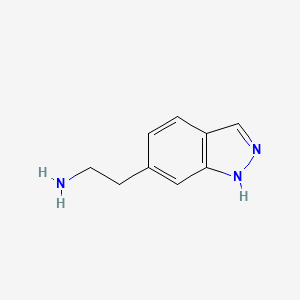

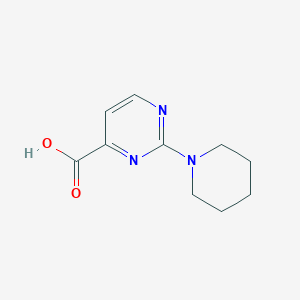

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is an important intermediate in many PI3K/mTOR inhibitors .

Synthesis Analysis

The compound was synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through five steps including nitration, chlorination, alkylation, reduction, and substitution .Molecular Structure Analysis

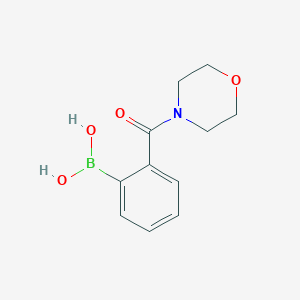

The molecular formula of the compound is C19H15BrN4O2 .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions including nitration, chlorination, alkylation, reduction, and substitution .Physical And Chemical Properties Analysis

The molecular weight of the compound is 411.26 . For more detailed physical and chemical properties, you may refer to its Material Safety Data Sheet (MSDS) .科学的研究の応用

Synthesis and Intermediate for Inhibitors

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. Lei et al. (2015) outlined its synthesis from 6-bromoquinolin-4-ol through a series of steps including nitration, chlorination, alkylation, reduction, and substitution. This compound is a key intermediate for quinoline inhibitors and is essential in the synthesis of derivatives of NVP-BEZ235, a prominent drug in cancer therapy (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Antimalarial Activity

In the context of antimalarial research, derivatives of quinoline compounds have been extensively studied. Werbel et al. (1986) synthesized a series of quinoline derivatives that demonstrated significant antimalarial potency against Plasmodium berghei in mice. These compounds showed promising activity in primate models and potential for extended protection against infection even after oral administration, suggesting their usefulness in clinical trials (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Anticancer Agents

Quinoline derivatives also exhibit significant anticancer properties. Köprülü et al. (2018) tested various substituted quinoline derivatives for their biological activity against cancer cell lines, including glioblastoma, cervical cancer, and adenocarcinoma. Compounds like 6-Bromo-5-nitroquinoline showed notable antiproliferative activity, highlighting the potential of quinoline derivatives in cancer drug development (Köprülü, Ökten, Tekin, & Çakmak, 2018).

Pharmacological Importance

Quinazolinone derivatives, closely related to quinolines, are known for their anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) synthesized various 6-bromoquinazolinone derivatives and evaluated their pharmacological activities, further emphasizing the broad therapeutic potential of bromo-quinoline compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety and Hazards

作用機序

Target of Action

It’s important to note that the compound’s structure suggests potential interactions with various protein kinases .

Biochemical Pathways

Given its potential targets, it may influence pathways related to angiogenesis and various signaling pathways involving protein tyrosine kinases .

特性

IUPAC Name |

2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZRWFNXSNWGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655020 | |

| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915019-51-1 | |

| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile in pharmaceutical research?

A1: This compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications, particularly as PI3K/mTOR inhibitors []. These inhibitors play a vital role in regulating cell growth and survival, making them promising targets for cancer treatment. Understanding the synthesis and properties of this intermediate is essential for developing novel and effective therapies.

Q2: Can you describe the optimized synthetic route for this compound?

A2: The synthesis begins with 6-bromoquinolin-4-ol and proceeds through a five-step process involving nitration, chlorination, alkylation, reduction, and substitution to yield the desired compound []. This optimized method offers a practical approach for producing this valuable intermediate for further drug development research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)